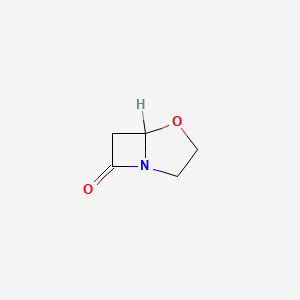
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one is a bicyclic compound that belongs to the class of oxapenams. This compound is known for its unique structure, which includes an oxygen atom and a nitrogen atom within a seven-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of specific precursors with a base, leading to the formation of the desired bicyclic structure . For example, the treatment of certain compounds with a base can yield this compound along with its isomers .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, particularly cancer.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have shown strong cytotoxicity against cancer cells by inhibiting tumor growth . The molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with cellular enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one can be compared with other similar compounds, such as:
Clavam derivatives: These compounds share a similar bicyclic structure and have been studied for their anti-tumor activity.
Oxapenam derivatives: These compounds also belong to the same class and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
64341-46-4 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C5H7NO2/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2 |
InChI-Schlüssel |
UBIRCWMYTXDXJX-UHFFFAOYSA-N |
SMILES |
C1COC2N1C(=O)C2 |
Kanonische SMILES |
C1COC2N1C(=O)C2 |
Synonyme |
4-OABCH-7-ONE 4-oxa-1-azabicyclo(3.2.0)heptan-7-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















